Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride
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Overview
Description
Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride typically involves the quaternization of piperidine with dimethylamine followed by the addition of hydrochloric acid to form the dichloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .
Scientific Research Applications
Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride involves its interaction with biological targets such as enzymes and receptors. The quaternary ammonium group allows it to form strong ionic interactions with negatively charged sites on proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the quaternary ammonium group.
N-Methylpiperidine: A derivative with a single methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
Dimethyl(piperidin-1-ium-4-yl)azanium;dichloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This makes it more reactive in nucleophilic substitution reactions and enhances its ability to interact with biological targets compared to its non-quaternary counterparts .
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
dimethyl(piperidin-1-ium-4-yl)azanium;dichloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H |
InChI Key |
XCJNSBCFLUPJAP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CC[NH2+]CC1.[Cl-].[Cl-] |
Origin of Product |
United States |
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